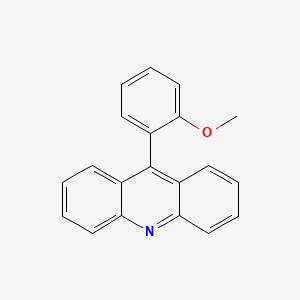
9-(2-Methoxyphenyl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Methoxyphenyl)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
准备方法
The synthesis of 9-(2-Methoxyphenyl)acridine typically involves the Ullmann condensation reaction. In this method, 2-bromobenzoic acid reacts with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid to yield acridone derivatives . Another method involves the ortho-lithiation–cyclization sequence, where tertiary alcohols are treated with concentrated aqueous hydrochloric acid in glacial acetic acid at 90°C to produce 9-phenylacridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
化学反应分析
9-(2-Methoxyphenyl)acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration, using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the acridine ring structure .
科学研究应用
9-(2-Methoxyphenyl)acridine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for the visualization of biomolecules and in laser technologies . In biology and medicine, acridine derivatives are studied for their potential as anticancer agents due to their ability to intercalate into DNA and inhibit topoisomerase or telomerase enzymes . They also show promise as antimicrobial and antiviral agents, with applications in the treatment of bacterial, parasitic, and viral infections . Additionally, acridine derivatives are used in the development of fluorescent materials for imaging and diagnostic purposes .
作用机制
The mechanism of action of 9-(2-Methoxyphenyl)acridine involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and repair . The compound’s planar ring structure allows it to effectively insert between the base pairs of DNA, leading to the inhibition of cellular processes that rely on DNA function .
相似化合物的比较
9-(2-Methoxyphenyl)acridine is similar to other acridine derivatives, such as 9-aminoacridine and 9-phenylacridine. These compounds share the acridine core structure but differ in their substituents, which can affect their biological activity and applications . For example, 9-aminoacridine is known for its antimicrobial properties, while 9-phenylacridine is studied for its anticancer activity . The presence of the methoxy group in this compound may enhance its ability to interact with specific molecular targets, making it unique among acridine derivatives .
属性
CAS 编号 |
143223-11-4 |
|---|---|
分子式 |
C20H15NO |
分子量 |
285.3 g/mol |
IUPAC 名称 |
9-(2-methoxyphenyl)acridine |
InChI |
InChI=1S/C20H15NO/c1-22-19-13-7-4-10-16(19)20-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)20/h2-13H,1H3 |
InChI 键 |
MVWULSRTGYHNNN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=C3C=CC=CC3=NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


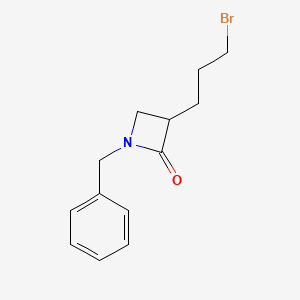
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]](/img/structure/B12551399.png)
![N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline](/img/structure/B12551415.png)
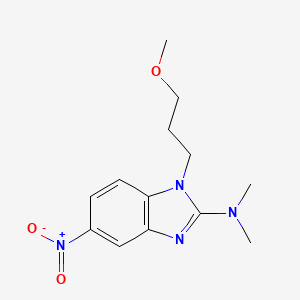
![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
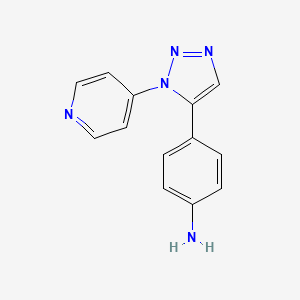
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
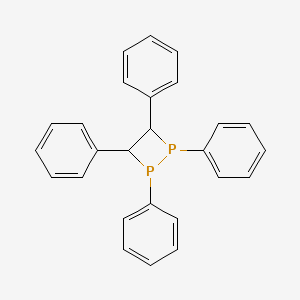

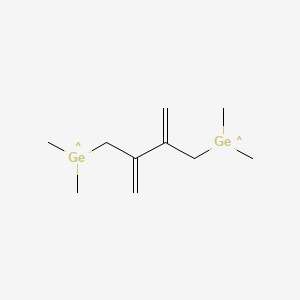
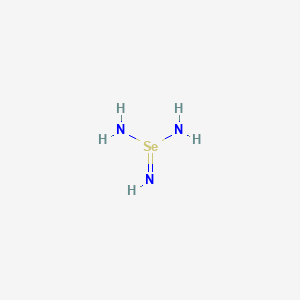
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
